molecular formula C15H23NO3 B13652516 tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate

tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No.: B13652516
M. Wt: 265.35 g/mol
InChI Key: WHCPNFIRGDQHOB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and a dimethylaminoethoxy substituent on the benzene ring

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-[2-(dimethylamino)ethoxy]benzoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)12-6-8-13(9-7-12)18-11-10-16(4)5/h6-9H,10-11H2,1-5H3

InChI Key

WHCPNFIRGDQHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting tert-butyl 4-hydroxybenzoate is then reacted with 2-(dimethylamino)ethanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved may include inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

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